Cas no 2137537-38-1 (4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol)

4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol 化学的及び物理的性質
名前と識別子
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- 4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol
- 2137537-38-1
- EN300-840232
- 4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol
-
- インチ: 1S/C14H18N2O4/c17-14-4-1-9(5-13(14)16(18)19)6-15-12-8-20-7-11(12)10-2-3-10/h1,4-5,10-12,15,17H,2-3,6-8H2
- InChIKey: JEVDKURMTOTNHP-UHFFFAOYSA-N
- SMILES: O1CC(C(C1)C1CC1)NCC1C=CC(=C(C=1)[N+](=O)[O-])O
計算された属性
- 精确分子量: 278.12665706g/mol
- 同位素质量: 278.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 87.3Ų
4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840232-10.0g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 95% | 10.0g |
$6450.0 | 2024-05-21 | |
Enamine | EN300-840232-5.0g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 95% | 5.0g |
$4349.0 | 2024-05-21 | |
Enamine | EN300-840232-10g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 10g |
$6450.0 | 2023-09-02 | ||
Enamine | EN300-840232-5g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 5g |
$4349.0 | 2023-09-02 | ||
Enamine | EN300-840232-0.1g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 95% | 0.1g |
$1320.0 | 2024-05-21 | |
Enamine | EN300-840232-0.25g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 95% | 0.25g |
$1381.0 | 2024-05-21 | |
Enamine | EN300-840232-2.5g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 95% | 2.5g |
$2940.0 | 2024-05-21 | |
Enamine | EN300-840232-1g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 1g |
$1500.0 | 2023-09-02 | ||
Enamine | EN300-840232-0.5g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 95% | 0.5g |
$1440.0 | 2024-05-21 | |
Enamine | EN300-840232-1.0g |
4-{[(4-cyclopropyloxolan-3-yl)amino]methyl}-2-nitrophenol |
2137537-38-1 | 95% | 1.0g |
$1500.0 | 2024-05-21 |
4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenolに関する追加情報
Introduction to 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol (CAS No. 2137537-38-1)
4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol (CAS No. 2137537-38-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl group, a 2,3-dihydrofuran ring, and a nitrophenol moiety. These structural elements contribute to its potential biological activities and pharmacological properties.
The cyclopropyl group is known for its strain energy and ability to influence the conformational flexibility of molecules. In the context of 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol, this group may play a crucial role in modulating the compound's interactions with biological targets. Recent studies have shown that cyclopropyl-containing compounds can exhibit enhanced binding affinities and selectivities, making them valuable candidates for drug development.
The 2,3-dihydrofuran ring is another key structural feature of this compound. Dihydrofurans are known for their stability and ability to participate in various chemical reactions. In medicinal chemistry, dihydrofurans have been explored for their potential as scaffolds in the design of bioactive molecules. The presence of this ring in 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol may contribute to its overall stability and reactivity, which are important considerations in drug discovery.
The nitrophenol moiety is a well-known functional group with diverse biological activities. Nitrophenols have been studied for their antioxidant, anti-inflammatory, and antimicrobial properties. In the context of 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol, the nitrophenol group may confer specific biological activities that make this compound a promising candidate for further investigation.
Recent research has focused on the potential applications of 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary data suggest that it may have antioxidant properties that could be beneficial in treating oxidative stress-related disorders.
In the realm of cancer research, 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol has shown promise as a potential anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.
Beyond its therapeutic potential, 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol has also been studied for its use as a chemical probe in biological research. Chemical probes are small molecules that can be used to interrogate biological systems and understand the function of specific proteins or pathways. The unique structural features of this compound make it an attractive candidate for developing such probes.
The synthesis of 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol has been optimized using modern synthetic techniques. These methods ensure high yields and purity, which are essential for both research and potential commercial applications. The synthetic route involves several steps, including the formation of the cyclopropyl group, the construction of the dihydrofuran ring, and the introduction of the nitrophenol moiety.
In conclusion, 4-{(4-Cyclopropyl-2,3-dihydrofuran-3-yl)aminomethyl}-2-nitrophenol (CAS No. 2137537-38-1) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an exciting candidate for further investigation and development. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing new therapeutic strategies.
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